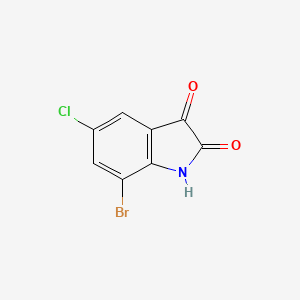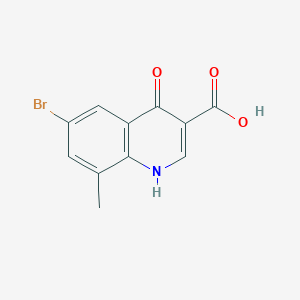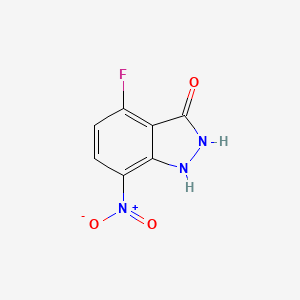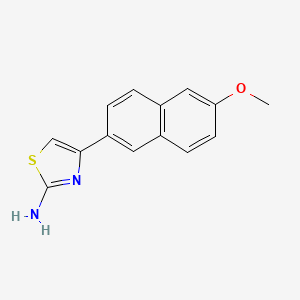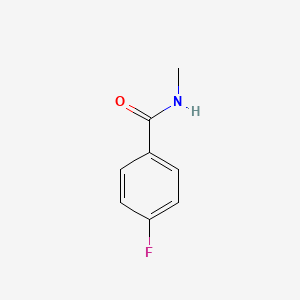
4-fluoro-N-methylbenzamide
Vue d'ensemble
Description
4-Fluoro-N-methylbenzamide is a chemical compound that is part of the benzamide family, characterized by the presence of a fluorine atom on the benzene ring and a methyl group attached to the amide nitrogen. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds has been explored in several studies. For instance, a convenient synthesis route for 4-amino-2-fluoro-N-methyl-benzamide has been reported, starting from 2-fluoro-4-nitrotoluene, which is oxidized, chlorinated, aminated, and finally hydrogenated to yield the desired product with high efficiency . Additionally, the synthesis of various fluorinated benzamide neuroleptics
Applications De Recherche Scientifique
PET Imaging Ligand Development
- Radiosynthesis and PET Ligand Application : 4-fluoro-N-methylbenzamide derivatives have been explored as potential positron emission tomography (PET) ligands, specifically for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. (Yamasaki et al., 2011), (Yamasaki et al., 2012)
- In Vitro and In Vivo Profiles : The compound has been identified for its potent antagonist properties against mGluR1 and its potential for development as a PET tracer, contributing to understanding mGluR1 functions in humans. (Satoh et al., 2009)
Chemical Synthesis and Modification
- C-H Fluorination : Research includes the iron-catalyzed, fluoroamide-directed fluorination of C-H bonds, demonstrating broad substrate scope and functional group tolerance. This highlights its use in chemical synthesis. (Groendyke et al., 2016)
- Novel Crystalline Form Development : Investigations into novel crystalline forms of related compounds have been conducted, aiming at the treatment of various disorders. (Norman, 2008)
Molecular Docking and Antagonist Design
- GPR52 Agonist Development : The synthesis and pharmacological evaluation of 4-azolyl-benzamide derivatives, including fluoro-N-methylbenzamide analogues, as novel GPR52 agonists have been studied. (Tokumaru et al., 2017)
Analytical and Structural Studies
- Structural Analysis : Studies have been conducted on the intramolecular hydrogen bonding in arylamide oligomers, including ortho-fluoro-N-methylbenzamides, to understand their conformational behavior and implications for foldamer design. (Galan et al., 2009)
Antimicrobial Research
- Antimicrobial Analog Synthesis : Research includes the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties. (Desai et al., 2013)
Cytotoxic Activity Studies
- Cytotoxic Activity Analysis : The synthesis of novel α-aminophosphonates catalyzed by nano Sb2O3, including compounds derived from 4-fluoro-N-methylbenzamide, has been explored for their cytotoxic activity. (Poola et al., 2019)
Tumor Proliferation Imaging
- PET Imaging for Tumor Proliferation : The use of fluorine-18-labeled benzamide analogues, including 4-fluoro-N-methylbenzamide derivatives, has been investigated for imaging the sigma2 receptor status of solid tumors using PET. (Tu et al., 2007)
Crystal Structure Investigations
- Crystallographic Studies : Research on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides has been conducted to understand their molecular conformation and potential applications. (Suchetan et al., 2016)
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJUDHVYWCZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399053 | |
| Record name | 4-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methylbenzamide | |
CAS RN |
701-49-5 | |
| Record name | 4-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)
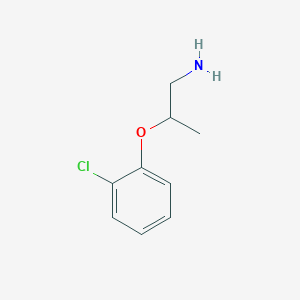
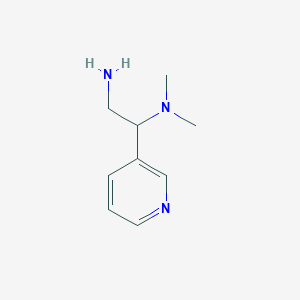
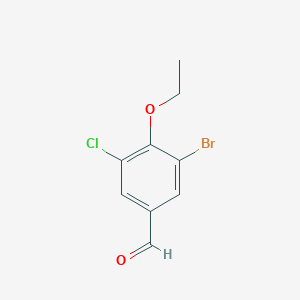
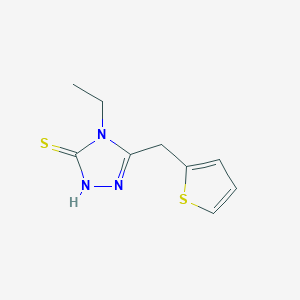
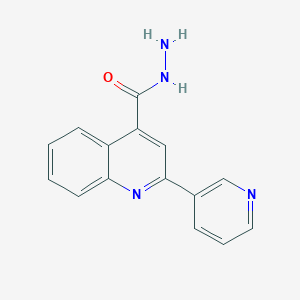

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)
![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)

